molecular formula C16H23N3O4S B486164 (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone CAS No. 825607-97-4

(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone

Cat. No.: B486164
CAS No.: 825607-97-4
M. Wt: 353.4g/mol
InChI Key: FJVVVSIZPJFMCD-UHFFFAOYSA-N
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Description

(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a piperazine ring, and a p-tolyl group, making it a unique structure for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of p-tolylmethanone with piperazine, followed by the introduction of a morpholinosulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Morpholinosulfonyl)piperazin-1-yl)(phenyl)methanone
  • (4-(Morpholinosulfonyl)piperazin-1-yl)(methyl)methanone
  • (4-(Morpholinosulfonyl)piperazin-1-yl)(ethyl)methanone

Uniqueness

Compared to similar compounds, (4-(Morpholinosulfonyl)piperazin-1-yl)(p-tolyl)methanone stands out due to its p-tolyl group, which imparts unique chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

(4-methylphenyl)-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-14-2-4-15(5-3-14)16(20)17-6-8-18(9-7-17)24(21,22)19-10-12-23-13-11-19/h2-5H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVVVSIZPJFMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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